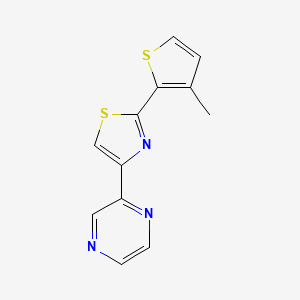![molecular formula C13H15BrFNO3 B6623205 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid](/img/structure/B6623205.png)
4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid, also known as BFMB, is a chemical compound that has been gaining interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes involved in cellular processes such as DNA replication and protein synthesis. Additionally, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to modulate the expression of certain genes involved in cancer progression and immune responses.
Biochemical and Physiological Effects:
4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to have several biochemical and physiological effects. Studies have shown that 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to improve cognitive function and protect against neurodegeneration. In immunology, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to modulate immune responses by regulating the production of cytokines and other immune-related molecules.
Advantages and Limitations for Lab Experiments
4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. Additionally, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to have low toxicity in animal models. However, there are also limitations to using 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. Additionally, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid may have off-target effects that could complicate its use in certain experiments.
Future Directions
There are several future directions for research on 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid. One area of interest is in cancer research, where 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid could potentially be used as a therapeutic agent for various types of cancer. Additionally, more research is needed to understand the mechanism of action of 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid and to identify its molecular targets. In neurology, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid could be further studied for its potential to improve cognitive function and protect against neurodegeneration. In immunology, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid could be studied for its potential to modulate immune responses and treat autoimmune diseases. Overall, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has the potential to be a valuable tool in scientific research and could lead to the development of new therapies for various diseases.
Synthesis Methods
4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid can be synthesized through a multi-step process involving the reaction of 3-bromo-4-fluoroacetophenone with methylamine followed by the addition of butyric acid. This method has been reported in several scientific journals and has been shown to yield high purity 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid.
Scientific Research Applications
4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. Studies have shown that 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models. In immunology, 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has been shown to modulate immune responses and can potentially be used in the treatment of autoimmune diseases.
properties
IUPAC Name |
4-[[2-(3-bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO3/c1-16(6-2-3-13(18)19)12(17)8-9-4-5-11(15)10(14)7-9/h4-5,7H,2-3,6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBMVGLINYXDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C(=O)CC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-ethoxy-N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]cyclopentane-1-carboxamide](/img/structure/B6623162.png)
![1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid](/img/structure/B6623177.png)
![1-[2-(4-methyl-1H-indol-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B6623182.png)
![4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6623183.png)
![4-(3-Chloropyridin-4-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B6623185.png)

![1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B6623193.png)
![1-[[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B6623198.png)
![N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide](/img/structure/B6623207.png)
![4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid](/img/structure/B6623209.png)
![4-[[2-(5-Methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]amino]benzoic acid](/img/structure/B6623210.png)